

Desmethyl Piroxicam: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethyl piroxicam*

Cat. No.: B564833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl piroxicam, identified by the CAS number 65897-46-3, is a known impurity and a minor metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam.^[1] As a significant related compound, understanding its chemical and physical properties, metabolic fate, and methods for its synthesis and detection is crucial for researchers and professionals involved in the development, manufacturing, and analysis of piroxicam. This technical guide provides a comprehensive overview of **desmethyl piroxicam**, including its structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

Desmethyl piroxicam is structurally similar to its parent compound, piroxicam, differing by the absence of a methyl group on the benzothiazine ring.

Chemical Name: 4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Molecular Formula: C₁₄H₁₁N₃O₄S

Molecular Weight: 317.32 g/mol

Physicochemical and Pharmacokinetic Properties

While specific experimental data for **desmethyl piroxicam** is limited in publicly available literature, some properties can be inferred from data on the parent compound, piroxicam. The following tables summarize the available information.

Physicochemical Properties

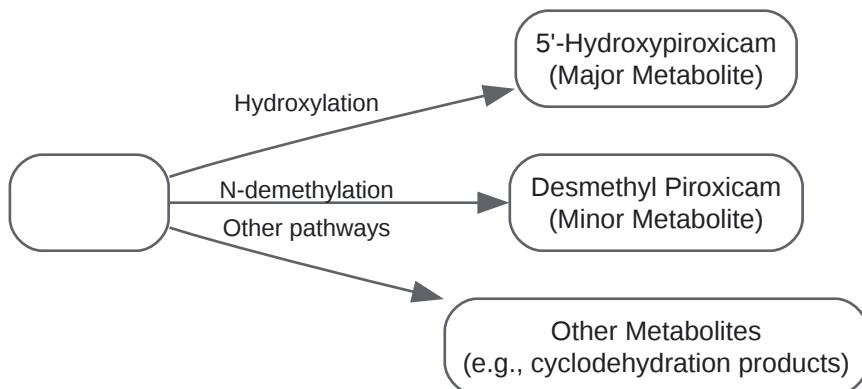
Property	Desmethyl Piroxicam	Piroxicam
CAS Number	65897-46-3	36322-90-4
Molecular Formula	$C_{14}H_{11}N_3O_4S$ [2]	$C_{15}H_{13}N_3O_4S$ [2]
Molecular Weight	317.32 g/mol	331.35 g/mol [2]
Melting Point	Not available	198-200 °C[2]
pKa	Not available	5.3 - 5.7[3][4]
LogP	Not available	1.58 - 3.06[2][3]
Solubility	Not available	Practically insoluble in water[5]

Pharmacokinetic Properties of Piroxicam (for context)

Parameter	Value
Bioavailability	Readily absorbed after oral administration[6]
Protein Binding	~99%[6]
Half-life	~50 hours[6]
Metabolism	Extensively metabolized in the liver[7]
Excretion	Urine and feces[8]

Metabolic Pathway of Piroxicam

Piroxicam undergoes extensive metabolism in the liver, primarily through hydroxylation and to a lesser extent, N-demethylation, which results in the formation of **desmethyl piroxicam**.[8][9] The major metabolite is 5'-hydroxypiroxicam.[10] The metabolites of piroxicam are reported to have little to no anti-inflammatory activity.[11]



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of piroxicam.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **desmethyl piroxicam**, this section provides detailed methodologies for the synthesis and analysis of the closely related parent compound, piroxicam. These methods can serve as a foundation for developing protocols for **desmethyl piroxicam**.

Synthesis of Piroxicam Analogues

A general method for the synthesis of piroxicam analogues involves the condensation of an appropriate benzothiazine carboxylate with an amine. The following is a representative procedure for the synthesis of N-acylhydrazone derivatives of piroxicam.[12]

Materials:

- Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Hydrazine hydrate (80%)
- Ethanol
- Aromatic or heteroaromatic aldehydes
- Hydrochloric acid (37%)

Procedure:

- Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide:
 - A mixture of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (7.06 mmol) and hydrazine hydrate (137.4 mmol) in ethanol (40.0 mL) is stirred under reflux for 2 hours.
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the mixture is partially concentrated under vacuum.
 - Water and 37% HCl are added until precipitation occurs.
 - The solid is filtered and washed with water and cold ethanol to yield the carbohydrazide intermediate.[12]
- Synthesis of N-acylhydrazone derivatives:
 - A mixture of the carbohydrazide intermediate (0.37 mmol) and the corresponding aromatic or heteroaromatic aldehyde (0.37 mmol) in absolute ethanol (10 mL) containing one drop of 37% hydrochloric acid is stirred at room temperature for approximately 30 minutes, or until the reaction is complete as indicated by TLC.[12]

Analytical Method for Piroxicam in Biological Fluids

The following is a representative HPLC method for the determination of piroxicam in human plasma.[8][13] This method could be adapted for the quantification of **desmethyl piroxicam** by optimizing chromatographic conditions and validating the method accordingly.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 column (e.g., 150mm x 4.6 mm, 5 μ m).

Chromatographic Conditions:

- Mobile Phase: A mixture of methanol and water (pH adjusted to 3.2) in a 55:45 (v/v) ratio.[13]
- Flow Rate: 1.2 mL/min.[13]
- Detection Wavelength: 240 nm.[13]
- Injection Volume: 10 μ L.

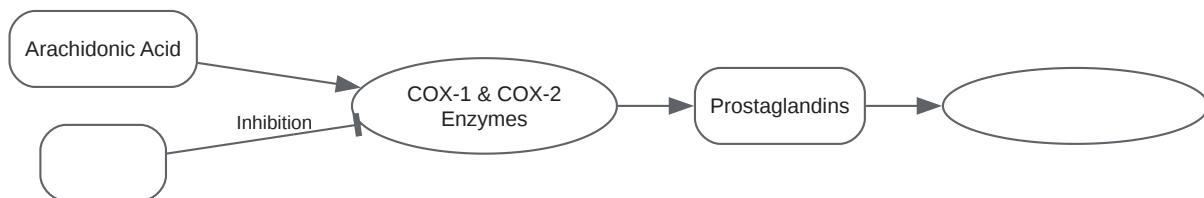
Sample Preparation (Plasma):

- To a known volume of plasma, add a suitable internal standard.
- Precipitate proteins using an appropriate agent (e.g., acetonitrile or trichloroacetic acid).
- Centrifuge the sample to pellet the precipitated proteins.
- Inject the supernatant into the HPLC system.

Validation Parameters: The method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]

Signaling Pathways and Biological Activity

The primary mechanism of action of piroxicam is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. [2] Piroxicam is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[5] The biological activity of **desmethyl piroxicam** is not well-characterized, but metabolites of piroxicam are generally considered to have little to no anti-inflammatory activity.[11]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Piroxicam.

Toxicology

Piroxicam is associated with potential hepatotoxicity, which may be related to the formation of toxic metabolic intermediates in the liver.^{[7][17]} The toxicity profile of **desmethyl piroxicam** specifically has not been extensively studied. However, as a metabolite, its formation is a consideration in the overall safety assessment of piroxicam. Studies have shown that piroxicam-induced liver injury can manifest as elevated serum aminotransferase levels and, in rare cases, more severe liver damage.^[18]

Conclusion

Desmethyl piroxicam is an important related substance to the widely used NSAID, piroxicam. While a substantial body of research exists for piroxicam, specific data on **desmethyl piroxicam** is sparse. This technical guide has summarized the available information on its chemical identity, its role as a metabolite, and has provided representative experimental protocols for its parent compound that can be adapted for further research. A deeper understanding of the physicochemical, pharmacokinetic, and toxicological properties of **desmethyl piroxicam** would be beneficial for the comprehensive characterization and quality control of piroxicam drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgrx.org]
- 2. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piroxicam | 36322-90-4 [chemicalbook.com]

- 6. Pharmacokinetic profiles of two tablet formulations of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsaer.com [jsaer.com]
- 16. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Desmethyl Piroxicam: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564833#desmethyl-piroxicam-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com